molecular formula C24H21ClN4O2S B2905247 N-{[5-(benzylsulfanyl)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide CAS No. 476434-25-0

N-{[5-(benzylsulfanyl)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide

Cat. No.: B2905247
CAS No.: 476434-25-0
M. Wt: 464.97
InChI Key: MSJGFEMHLHHMCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-{[5-(benzylsulfanyl)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a 1,2,4-triazole derivative featuring a benzylsulfanyl group at position 5, a 2-chlorophenyl substituent at position 4, and a 4-methoxybenzamide moiety attached via a methylene bridge.

Properties

IUPAC Name

N-[[5-benzylsulfanyl-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O2S/c1-31-19-13-11-18(12-14-19)23(30)26-15-22-27-28-24(32-16-17-7-3-2-4-8-17)29(22)21-10-6-5-9-20(21)25/h2-14H,15-16H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJGFEMHLHHMCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3Cl)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(benzylsulfanyl)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via a nucleophilic substitution reaction using benzylthiol and a suitable leaving group.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a coupling reaction, such as Suzuki-Miyaura coupling, using a chlorophenylboronic acid and a suitable aryl halide.

    Formation of the Methoxybenzamide Moiety: The methoxybenzamide moiety can be synthesized by reacting 4-methoxybenzoic acid with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(benzylsulfanyl)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted aromatic compounds

Scientific Research Applications

N-{[5-(benzylsulfanyl)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide has found applications in various fields of scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with specific cellular pathways.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{[5-(benzylsulfanyl)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit the synthesis of essential cellular components in bacteria or fungi, leading to cell death. In anticancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Triazole Core Modifications
  • Compound [7–9] (): These derivatives lack the methoxybenzamide group but retain the 1,2,4-triazole core with sulfonylphenyl and difluorophenyl substituents.
  • N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide (): Replaces the methoxybenzamide with an acetamide group. The methylsulfanyl benzyl substituent introduces steric bulk, which may hinder receptor binding compared to the benzylsulfanyl group in the target compound .
Functional Group Variations
  • N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine (–12): Features a Schiff base (imine) linkage and trimethoxyphenyl group.
  • N-((4-Benzyl-5-((2-(Hydroxyamino)-2-Oxoethyl)Thio)-4H-1,2,4-Triazol-3-yl)Methyl)-4-Methoxybenzamide (): Incorporates a hydroxyamino-oxoethylthio side chain. The hydroxyamino group may enhance hydrogen-bonding interactions with biological targets, offering improved affinity over the target compound’s benzylsulfanyl group .
Antimicrobial and Antiviral Potential
  • Pyrazole-Triazole Hybrids (): Compounds like 6i and 6j exhibit antifungal activity against Colletotrichum cucumerinum (瓜类炭疽病) and herbicidal effects. The trifluoromethylpyrazole moiety in these analogs suggests that electron-withdrawing groups enhance bioactivity, a trait shared with the target’s 2-chlorophenyl group .
  • Triazole-Schiff Base Benzopyranones (): Demonstrated anti-cucumber mosaic virus activity at 500 mg·L⁻¹. The Schiff base moiety in these compounds contrasts with the target’s amide linkage, highlighting the importance of the –N–C–S unit in modulating antiviral effects .
Enzymatic and Receptor Interactions
  • SHELX-Refined Analogues (–12): Crystallographic data reveal planar triazole rings and defined torsional angles, critical for docking into enzyme active sites (e.g., cytochrome P450). The target compound’s methoxybenzamide group may similarly align with hydrophobic pockets in target proteins .
Solubility and Stability
  • Sulfonamide Derivatives (–5): Compounds like 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide exhibit moderate aqueous solubility due to sulfonamide groups. The target’s methoxybenzamide may offer better solubility in organic solvents, advantageous for formulation .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for synthesizing N-{ [5-(benzylsulfanyl)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl }-4-methoxybenzamide?

  • Methodology :

  • Step 1 : Construct the 1,2,4-triazole core via cyclization of thiosemicarbazide derivatives under reflux with a base (e.g., NaOH) .
  • Step 2 : Introduce the 2-chlorophenyl group at the N4 position via nucleophilic substitution or condensation reactions under anhydrous conditions .
  • Step 3 : Functionalize the C3-methyl position with 4-methoxybenzamide using carbodiimide coupling agents (e.g., EDC/HOBt) in DMF .
  • Monitoring : Track reaction progress via TLC and confirm purity with HPLC (>95%) .

Q. How can the molecular structure of this compound be rigorously characterized?

  • Techniques :

  • X-ray crystallography : Refine single-crystal data using SHELXL (space group determination, thermal parameters) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for regiochemical confirmation (e.g., benzylsulfanyl vs. methoxybenzamide protons) .
  • HRMS : Validate molecular formula (e.g., [M+H]⁺ ion matching theoretical mass within 2 ppm error) .

Advanced Questions

Q. How can reaction conditions be optimized to minimize by-products during triazole core formation?

  • Variables :

  • Temperature : Maintain 80–90°C to balance reaction rate and side-product formation (e.g., over-oxidation of sulfanyl groups) .
  • Solvent : Use DMF for polar intermediates or THF for sterically hindered substitutions .
  • Catalyst : Add catalytic Cu(I) to accelerate cyclization while avoiding metal contamination .
    • Validation : Compare GC-MS profiles of crude products under varying conditions to identify optimal parameters .

Q. How to resolve contradictions between NMR and X-ray data (e.g., unexpected tautomerism)?

  • Approach :

  • Dynamic NMR : Probe temperature-dependent shifts to detect tautomeric equilibria (e.g., triazole ring proton exchange) .
  • DFT Calculations : Optimize molecular geometries (e.g., Gaussian 16 with B3LYP/6-31G*) to compare theoretical/experimental bond lengths .
  • Supplementary Data : Use IR spectroscopy to confirm absence of enol tautomers (e.g., no O–H stretches at 3200 cm⁻¹) .

Q. What strategies improve solubility for in vitro bioassays without structural degradation?

  • Modifications :

  • Co-solvents : Use DMSO:PBS (10:90 v/v) for initial stock solutions, avoiding precipitation .
  • Prodrug Design : Introduce phosphate esters at the methoxy group for enhanced aqueous solubility .
    • Experimental Validation :
  • Measure logP via shake-flask method (target <3 for improved hydrophilicity).
  • Compare solubility of analogs (e.g., 4-nitro vs. 4-methoxy substituents) .

Q. How to design analogs with improved bioactivity while retaining the triazole scaffold?

  • SAR Strategies :

  • Substituent Variation : Replace 2-chlorophenyl with 4-fluorophenyl to enhance target binding (e.g., kinase inhibition) .
  • Bioisosteres : Substitute benzylsulfanyl with methylthiadiazole to improve metabolic stability .
    • Validation :
  • Docking Studies : Use AutoDock Vina to predict binding affinities against targets (e.g., COX-2 or EGFR) .
  • In Vitro Assays : Test cytotoxicity (MTT assay) and selectivity (e.g., IC₅₀ ratios against healthy vs. cancer cell lines) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.